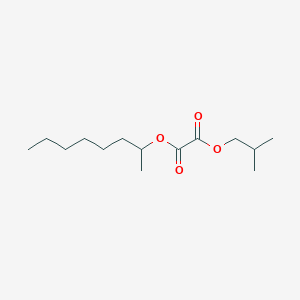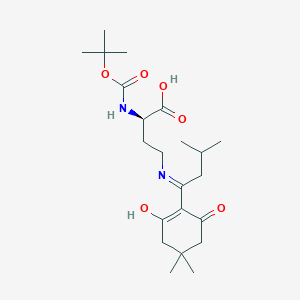
Boc-D-Dab(ivDde)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Dab(ivDde)-OH is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side chain amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Dab(ivDde)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine for ivDde removal.
Coupling: HATU or EDC in the presence of a base like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Aplicaciones Científicas De Investigación
Boc-D-Dab(ivDde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme
Propiedades
Fórmula molecular |
C22H36N2O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2R)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m1/s1 |
Clave InChI |
QSVRJSYPXRZMSU-CQSZACIVSA-N |
SMILES isomérico |
CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
SMILES canónico |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


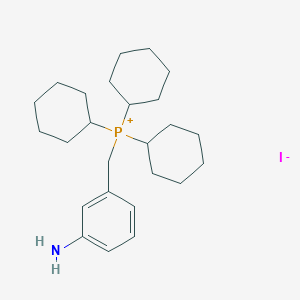

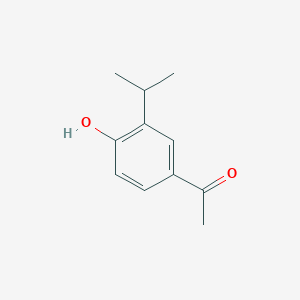
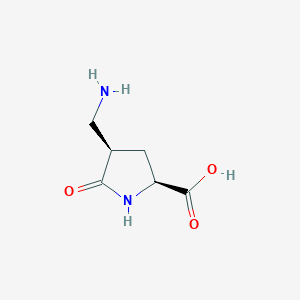
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
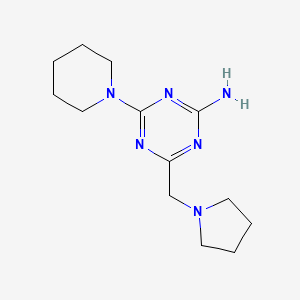
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
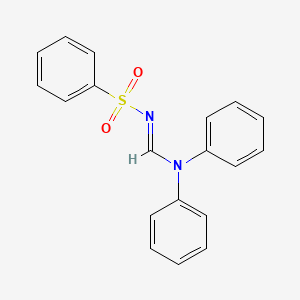
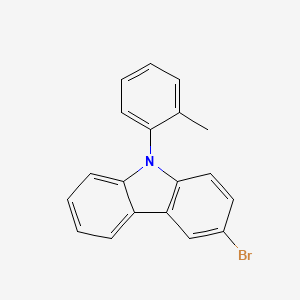
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
